![molecular formula C15H32OSi B14187104 Triethyl{[(4R)-non-1-en-4-yl]oxy}silane CAS No. 918410-20-5](/img/structure/B14187104.png)
Triethyl{[(4R)-non-1-en-4-yl]oxy}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl{[(4R)-non-1-en-4-yl]oxy}silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an ether linkage to a non-1-en-4-yl group. This compound is notable for its applications in organic synthesis, particularly in the field of hydrosilylation reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{[(4R)-non-1-en-4-yl]oxy}silane typically involves the hydrosilylation of non-1-en-4-ol with triethylsilane. The reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The general reaction scheme is as follows:
Non-1-en-4-ol+TriethylsilaneCatalystTriethyl[(4R)-non-1-en-4-yl]oxysilane
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of highly efficient catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl{[(4R)-non-1-en-4-yl]oxy}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or platinum are used in reduction reactions.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced hydrocarbons and silyl ethers.
Substitution: Halogenated silanes and other substituted silanes.
Aplicaciones Científicas De Investigación
Triethyl{[(4R)-non-1-en-4-yl]oxy}silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in hydrosilylation reactions to synthesize various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of Triethyl{[(4R)-non-1-en-4-yl]oxy}silane involves the activation of the silicon-hydrogen bond by a catalyst, which facilitates the addition of the silicon atom to unsaturated carbon-carbon bonds. This process is known as hydrosilylation and is a key step in the formation of organosilicon compounds. The molecular targets include alkenes and alkynes, and the pathways involved are typically catalytic cycles mediated by transition metal complexes.
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: A simpler analog without the non-1-en-4-yl group.
Triisopropylsilane: Contains isopropyl groups instead of ethyl groups.
Trimethylsilane: Contains methyl groups instead of ethyl groups.
Uniqueness
Triethyl{[(4R)-non-1-en-4-yl]oxy}silane is unique due to its specific structural features, which impart distinct reactivity and selectivity in hydrosilylation reactions
Propiedades
Número CAS |
918410-20-5 |
|---|---|
Fórmula molecular |
C15H32OSi |
Peso molecular |
256.50 g/mol |
Nombre IUPAC |
triethyl-[(4R)-non-1-en-4-yl]oxysilane |
InChI |
InChI=1S/C15H32OSi/c1-6-11-12-14-15(13-7-2)16-17(8-3,9-4)10-5/h7,15H,2,6,8-14H2,1,3-5H3/t15-/m0/s1 |
Clave InChI |
JLXXMRVAHLRJRC-HNNXBMFYSA-N |
SMILES isomérico |
CCCCC[C@H](CC=C)O[Si](CC)(CC)CC |
SMILES canónico |
CCCCCC(CC=C)O[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


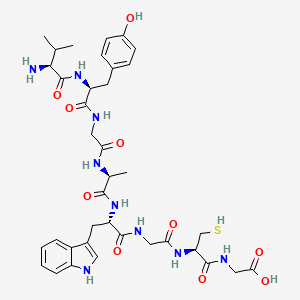

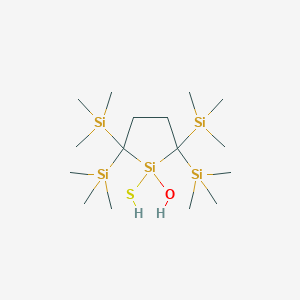
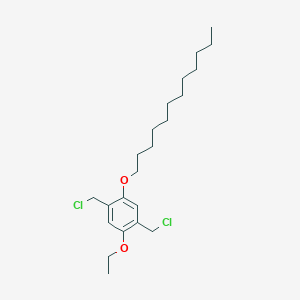
![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)

![2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14187061.png)
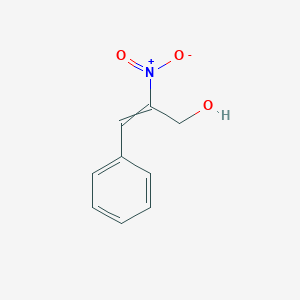
![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)
![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)
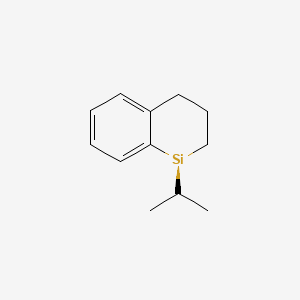
![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)
